
2-(Cyclopentyloxy)-4-methylbenzonitrile
Overview
Description
2-(Cyclopentyloxy)-4-methylbenzonitrile is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Biological Activity
2-(Cyclopentyloxy)-4-methylbenzonitrile is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound features a benzonitrile moiety with a cyclopentyloxy group and a methyl substitution at the para position, which may influence its reactivity and biological profile. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- CAS Number: 1250659-04-1
- Molecular Formula: C12H13NO
- Molecular Weight: 189.24 g/mol
- IUPAC Name: this compound
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate enzyme activity and receptor interactions, leading to various biological effects.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in cell proliferation, suggesting that this compound may exhibit anticancer properties by targeting such pathways .
- Receptor Modulation : The compound's structural features allow it to interact with adenosine receptors, which play a crucial role in cellular signaling and have implications in various physiological processes .
Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial activities. The presence of the cyclopentyloxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects .
Study Overview
A recent study investigated the structure-activity relationship (SAR) of various benzonitrile derivatives, including those similar to this compound. The findings suggested that modifications in the substituents significantly impacted biological activity, emphasizing the importance of the cyclopentyloxy group in enhancing potency against specific targets .
Table 1: Comparison of Biological Activities
Compound Name | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Potential anticancer activity | TBD | |
4-Methylbenzonitrile | Moderate inhibition | 15 | |
2-(Phenoxy)-4-methylbenzonitrile | Antimicrobial effects | 20 |
Safety and Toxicology
Preliminary safety assessments indicate that this compound may cause skin irritation and eye damage upon contact. Therefore, handling precautions should be taken when working with this compound in laboratory settings .
Scientific Research Applications
Medicinal Chemistry
2-(Cyclopentyloxy)-4-methylbenzonitrile is noteworthy for its potential use in drug development. The presence of the benzonitrile group can enhance lipophilicity, which is crucial for drug absorption and distribution.
Potential Therapeutic Areas:
- Anticancer Agents: Compounds with similar structural features have shown promise in targeting cancer cell lines, making this compound a candidate for further investigation in oncology.
- Antidepressants: The structural analogs of this compound have been explored for their effects on neurotransmitter systems, suggesting potential applications in treating mood disorders.
Materials Science
The unique structural characteristics of this compound also make it suitable for applications in materials science.
Applications in Materials:
- Polymer Synthesis: Its reactive functional groups can be utilized to create new polymers with enhanced properties, such as improved thermal stability or mechanical strength.
- Nanotechnology: The compound could serve as a building block for nanomaterials, potentially leading to innovations in electronics or photonics.
Case Studies
Several studies have investigated compounds structurally similar to this compound, providing insights into its potential applications:
- Study on Anticancer Activity: Research demonstrated that similar benzonitriles exhibit cytotoxic effects on various cancer cell lines, indicating that this compound may also possess anticancer properties.
- Neuropharmacology Research: Investigations into compounds with analogous structures revealed interactions with serotonin receptors, suggesting potential antidepressant effects.
Properties
IUPAC Name |
2-cyclopentyloxy-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11(9-14)13(8-10)15-12-4-2-3-5-12/h6-8,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSCQTJIPQIHNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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